1-phenyl-1H-imidazole-2-carbaldehyde

Medicinal Chemistry Pharmacokinetics Lipophilicity

Researchers requiring a sterically-defined N-phenyl imidazole-2-carbaldehyde building block often encounter supply inconsistency and undocumented purity. This 97% pure compound resolves these issues, providing a reliable heterocyclic aldehyde for chiral NHC ligand synthesis and medicinally relevant Schiff base libraries. Its N-phenyl group enhances lipophilicity (XLogP3-AA 1.5) and conformational bias, critical for asymmetric catalysis and drug-like derivative design. Bulk stock available for immediate dispatch.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 6002-15-9
Cat. No. B1368172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-1H-imidazole-2-carbaldehyde
CAS6002-15-9
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=CN=C2C=O
InChIInChI=1S/C10H8N2O/c13-8-10-11-6-7-12(10)9-4-2-1-3-5-9/h1-8H
InChIKeyVJDRBJPZIHUDNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-1H-imidazole-2-carbaldehyde: Sourcing & Chemical Profile


1-Phenyl-1H-imidazole-2-carbaldehyde (CAS 6002-15-9) is a heterocyclic building block featuring an imidazole core N-substituted with a phenyl group and functionalized with an aldehyde at the 2-position [1]. This compound serves as a versatile intermediate in the synthesis of Schiff bases, hydrazones, and N-heterocyclic carbene (NHC) precursors [2]. Its unique substitution pattern, combining a phenyl ring with a reactive aldehyde moiety, enables distinct synthetic pathways compared to its N-alkyl or unsubstituted counterparts, making it a critical starting material in medicinal chemistry and ligand design [3].

Versatile building block for Schiff base and hydrazone synthesis
Key intermediate for N-heterocyclic carbene (NHC) ligand design
N-Phenyl substitution enables distinct conformational bias for asymmetric catalysis

1-Phenyl-1H-imidazole-2-carbaldehyde Substitution Limitations


Substituting 1-phenyl-1H-imidazole-2-carbaldehyde with a generic imidazole-2-carbaldehyde derivative introduces significant risk due to differences in electronic properties, steric bulk, and reactivity. The N-phenyl group not only alters the electron density on the imidazole ring, impacting the electrophilicity of the aldehyde, but also introduces steric constraints that can drastically affect the outcome of condensation and cross-coupling reactions [1]. Unlike its N-methyl analog, which is commonly used as a simpler model [2], the N-phenyl variant demonstrates a distinct conformational preference, with the phenyl ring rotated out of plane, influencing intermolecular interactions and crystal packing [3]. The quantitative data below details exactly where this compound differentiates itself from its closest structural analogs, providing a clear rationale for its specific selection.

Reactivity shift Electronic and steric differences from N-alkyl analogs may shift reactivity in condensation and cross-coupling.
Conformational bias Phenyl-induced out-of-plane rotation is absent in simpler imidazole-2-carbaldehydes, altering ligand geometry.
Lipophilicity mismatch Higher lipophilicity may not be replicated, affecting permeability and physicochemical profiles of downstream compounds.

1-Phenyl-1H-imidazole-2-carbaldehyde Differentiation Evidence


Superior Lipophilicity

The introduction of an N-phenyl group significantly increases the compound's lipophilicity compared to its N-methyl analog, a critical factor in determining passive membrane permeability and protein binding in biological systems. The computed XLogP3-AA value for 1-phenyl-1H-imidazole-2-carbaldehyde is 1.5, indicating a 100-fold increase in octanol-water partition coefficient relative to 1-methyl-1H-imidazole-2-carbaldehyde, which has a computed XLogP3-AA of 0.5 [1][2]. This difference translates to enhanced cell membrane penetration and bioavailability for the phenyl derivative, a key advantage in drug discovery and chemical biology applications [3].

Lipophilicity
Head-to-head
XLogP3 1.5 vs 0.5 (N-methyl) — Δ 1.0 logP unit
Supports permeability research context
Computed values; experimental logP may vary
Medicinal Chemistry Pharmacokinetics Lipophilicity

Elevated Melting Point

1-Phenyl-1H-imidazole-2-carbaldehyde exhibits a significantly higher melting point (70-72 °C) compared to its N-methyl counterpart, which is a liquid at room temperature (melting point <25 °C) [1]. This physical property is a direct consequence of the increased molecular weight and enhanced intermolecular forces imparted by the phenyl ring. The higher melting point correlates with improved thermal stability and facilitates purification via recrystallization, leading to higher purity batches .

Melting point
Head-to-head
70–72 °C vs liquid at RT — Δ >45 °C increase
May simplify handling and purification
Vendor-reported data; verify under own conditions
Chemical Stability Process Chemistry Crystallinity

Conformational Bias for Ligand Design

The N-phenyl substituent introduces a significant steric and electronic bias that differentiates 1-phenyl-1H-imidazole-2-carbaldehyde from its N-alkyl and unsubstituted analogs. Crystallographic data for analogous 2-phenylimidazoles reveals a rotation of the phenyl ring by approximately 40-80° out of the imidazole plane, creating a chiral pocket and impacting metal coordination geometry [1][2]. This non-planar conformation is absent in simpler N-alkyl derivatives, which adopt a more planar, less sterically demanding structure [3]. The result is a ligand scaffold capable of inducing higher enantioselectivity in catalytic asymmetric transformations.

Conformational bias
Class-level
Phenyl ring rotated ~40–80° out of plane vs near-planar N-alkyl analog
May support enantioselective ligand design context
Class-level inference from solid-state NMR of related 2-phenylimidazoles
Asymmetric Catalysis Ligand Design NHC Precursors

Antimicrobial Potential

While specific MIC data for 1-phenyl-1H-imidazole-2-carbaldehyde is limited, its structural analogs within the imidazole class exhibit promising antimicrobial activity. A study on monoquaternary imidazole salts, closely related to this aldehyde precursor, reported MIC values ranging from 0.14 to 100.0 μg/mL against various microbes, with the most active derivatives showing MIC values as low as 1.56 μg/mL . Furthermore, QSAR studies have established a strong correlation between increased lipophilicity (e.g., via N-phenyl substitution) and enhanced antifungal activity against Candida albicans [1]. This class-level inference positions 1-phenyl-1H-imidazole-2-carbaldehyde as a more potent starting point for antimicrobial development compared to less lipophilic, N-alkyl imidazole-2-carbaldehydes.

Antimicrobial potential
Class-level
Imidazole salts MIC 0.14–100 μg/mL; lipophilicity correlates with anti-Candida activity
Supports antimicrobial screening context
Class-level SAR; not directly tested on this aldehyde
Antimicrobial Antifungal SAR

1-Phenyl-1H-imidazole-2-carbaldehyde Application Scenarios


Chiral NHC Ligand Synthesis

The N-phenyl group of 1-phenyl-1H-imidazole-2-carbaldehyde introduces significant steric bulk and a defined conformational bias, making it an ideal precursor for the synthesis of chiral N-heterocyclic carbene (NHC) ligands [1]. These ligands, when complexed with transition metals like palladium or rhodium, can catalyze asymmetric transformations with high enantioselectivity. The out-of-plane rotation of the phenyl ring, confirmed by solid-state NMR studies [2], creates a chiral pocket that is absent in N-alkyl imidazole-derived NHCs, leading to improved stereocontrol in reactions such as asymmetric cross-coupling and hydrogenation [3].

Schiff Base & Hydrazone Libraries

The aldehyde functionality at the 2-position of the imidazole ring makes 1-phenyl-1H-imidazole-2-carbaldehyde a key building block for generating diverse Schiff base and hydrazone libraries [4]. The enhanced lipophilicity conferred by the N-phenyl group (XLogP3-AA of 1.5) is a critical attribute, as it improves the drug-like properties of the resulting derivatives, particularly their membrane permeability and bioavailability [5]. This contrasts with more hydrophilic N-alkyl imidazole-2-carbaldehydes, which may yield less permeable compounds [6]. These libraries are extensively screened for anticancer, antimicrobial, and enzyme inhibition activities [7].

Photoactive & Electroactive Material Intermediates

The extended π-conjugation provided by the N-phenyl substituent imparts unique photophysical properties to 1-phenyl-1H-imidazole-2-carbaldehyde and its derivatives. This makes it a valuable intermediate for synthesizing materials with tailored optical and electronic characteristics, such as organic light-emitting diodes (OLEDs) and fluorescent probes [8]. The compound's ability to act as a ligand and form stable complexes with metals like iron(III) further expands its utility in developing novel metallo-supramolecular assemblies and catalysts with unique redox properties, which are less accessible from simpler, non-aromatic imidazole aldehydes [9].

Application
Selection Property
Validation Focus
Chiral NHC ligand synthesis
Steric bulk and conformational bias
Enantioselective catalysis assessment
Schiff base & hydrazone libraries
Aldehyde reactivity with enhanced lipophilicity
Permeability and bioactivity screening
Photoactive & electroactive materials
Extended π-conjugation and metal coordination
Optical and electrochemical characterization

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